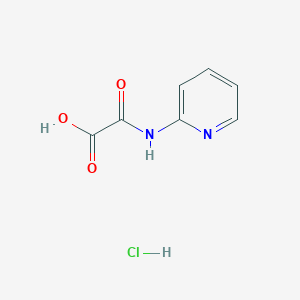
N-(2-Pyridinyl)oxamic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyridinyl)oxamic Acid Hydrochloride is a compound belonging to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is primarily used as an impurity reference standard in pharmaceutical testing . The compound has a molecular formula of C7H6N2O3 and a molecular weight of 166.13 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Pyridinyl)oxamic Acid Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine hydrochloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridinyl)oxamic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxamic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxamic acid derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N-(2-Pyridinyl)oxamic Acid Hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Pyridinyl)oxamic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Meloxicam: A related compound with selective COX-2 inhibition, offering fewer gastrointestinal side effects.
Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness
N-(2-Pyridinyl)oxamic Acid Hydrochloride is unique due to its specific chemical structure, which allows it to serve as an impurity reference standard in pharmaceutical testing. Its role in quality control and method validation distinguishes it from other NSAIDs .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6N2O3.ClH/c10-6(7(11)12)9-5-3-1-2-4-8-5;/h1-4H,(H,11,12)(H,8,9,10);1H |
InChI Key |
PRVSIJBHMPRUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















